molecular formula C12H15Cl2N3O3S B2650094 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride CAS No. 725234-36-6

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride

Cat. No.: B2650094
CAS No.: 725234-36-6
M. Wt: 352.23
InChI Key: CPIAHMRNIFRCST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .

Scientific Research Applications

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazine-1-carbonyl)benzenesulfonyl chloride
  • 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl fluoride

Uniqueness

2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride group and a piperazine moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O3S/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(10(13)8-9)21(14,19)20/h2-3,8H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIAHMRNIFRCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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